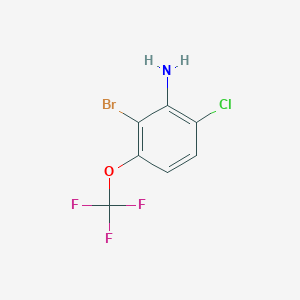

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline

説明

特性

IUPAC Name |

2-bromo-6-chloro-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-5-4(14-7(10,11)12)2-1-3(9)6(5)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOKKCQSHAVXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline

[1][2]

Executive Summary

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline (CAS: 1805185-74-3) represents a class of "privileged scaffolds" in medicinal chemistry. Its value lies in its dense functionalization :

-

Orthogonal Halogen Handles : The presence of both bromine (C2) and chlorine (C6) allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

-

Lipophilic Electronic Modulation : The trifluoromethoxy (-OCF

) group at C3 provides strong electron-withdrawing character ( -

Steric Locking : The 2,6-disubstitution pattern forces the aniline nitrogen out of planarity or locks the conformation of N-arylated products, a critical feature for atropoisomeric drugs or rigidifying enzyme inhibitors.

Chemical Identity & Physical Properties[3][4]

| Property | Data / Description |

| IUPAC Name | 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline |

| CAS Number | 1805185-74-3 |

| Molecular Formula | C |

| Molecular Weight | 290.47 g/mol |

| Appearance | Off-white to pale brown crystalline solid (typical) |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, Methanol, Ethyl Acetate |

| pKa (Conjugate Acid) | ~1.5 - 2.0 (Estimated).[1] The amino group is weakly basic due to the electron-withdrawing inductive effects of -Br, -Cl, and -OCF |

| LogP | ~3.5 (Predicted). Highly lipophilic due to halogen and fluoroalkoxy content. |

Molecular Architecture & Electronic Analysis

The reactivity of this molecule is governed by the interplay of its substituents.[2][3]

-

The Amino Group (C1) : Sterically crowded by the flanking Br and Cl atoms. Nucleophilicity is reduced, making amide coupling or S

Ar reactions slower than in unsubstituted anilines. -

The Bromine (C2) : The most reactive site for oxidative addition. It is activated for Pd-catalyzed coupling relative to the chlorine.

-

The Chlorine (C6) : Less reactive than bromine. It serves as a "secondary handle" or a permanent steric blocker in the final molecule.

-

The Trifluoromethoxy Group (C3) : Positioned meta to the amine (electronically) but ortho to the bromine. It deactivates the ring toward electrophilic attack but stabilizes the molecule against metabolic oxidation at the C3 position.

Visualization: Electronic & Steric Map

Figure 1: Functional map highlighting the steric environment and reactivity hierarchy of the substituents.

Synthesis Strategies

Direct halogenation of 3-(trifluoromethoxy)aniline is challenging due to regioselectivity issues (the para-position C4 is electronically favored). A robust synthesis typically requires a directed approach or a specific precursor.

Recommended Retrosynthetic Pathway

The most reliable route involves the bromination of a pre-chlorinated precursor or the reduction of a nitro-benzene derivative .

Pathway A: Bromination of 2-Chloro-5-(trifluoromethoxy)aniline

This pathway leverages the ortho-directing power of the amino group.

-

Precursor : 2-Chloro-5-(trifluoromethoxy)aniline.

-

Reagent : N-Bromosuccinimide (NBS) in DMF or CH

CN. -

Regiochemistry : The amino group directs incoming electrophiles to positions ortho (C6) and para (C4).[2]

-

Challenge: C4 is less hindered.

-

Solution: Controlled temperature (0°C) and stoichiometric control can favor the C6 (ortho) product if C4 is blocked or if the specific electronic harmonics favor the "pocket" between NH

and OCF

-

Pathway B: Nitration-Reduction (Industrial Route)

-

Start : 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene (if available)

Nitration -

Start : 2-Bromo-6-chlorobenzoic acid

Curtius Rearrangement (to install amine)

Experimental Protocol: Bromination (Conceptual)

Note: This protocol is adapted from standard haloaniline synthesis methodologies [1].

-

Dissolution : Dissolve 1.0 eq of 2-Chloro-5-(trifluoromethoxy)aniline in anhydrous DMF (0.5 M).

-

Addition : Cool to 0°C. Add 1.05 eq of NBS portion-wise over 30 minutes to suppress poly-bromination.

-

Reaction : Stir at 0°C for 2 hours, then warm to RT. Monitor by LC-MS for the appearance of the +79/81 mass shift.

-

Workup : Dilute with water, extract with EtOAc. Wash with brine.

-

Purification : Silica gel chromatography (Hexanes/EtOAc gradient). The 2,6-disubstituted product usually elutes before the 2,4-isomer due to twisting of the nitro group/amine reducing polarity.

Reactivity & Applications

The core value of this molecule is its ability to undergo site-selective metal-catalyzed cross-coupling .

Chemoselective Cross-Coupling Workflow

Researchers can exploit the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol).

-

Step 1: Selective C2-Functionalization

-

Reaction : Suzuki-Miyaura Coupling.

-

Catalyst : Pd(PPh

) -

Conditions : Mild base (Na

CO -

Outcome : The Bromine at C2 reacts; the Chlorine at C6 remains intact.

-

-

Step 2: C6-Functionalization (Optional)

-

Reaction : Buchwald-Hartwig Amination or second Suzuki coupling.

-

Catalyst : Second generation Buchwald precatalysts (e.g., XPhos Pd G2).

-

Conditions : Stronger base (NaOtBu), higher temperature (100°C+).

-

Outcome : Substitution of the Chlorine.

-

Visualization: Chemoselective Workflow

Figure 2: Sequential functionalization strategy exploiting the reactivity gap between Br and Cl.

Applications in Drug Discovery[8]

-

Bioisosteres : The -OCF

group is often used as a lipophilic, metabolically stable replacement for a methyl or methoxy group. -

Conformational Control : The 2,6-disubstitution forces the aniline ring to be perpendicular to any amide or urea linkage formed at N1. This "atropoisomeric locking" is crucial for binding to restricted pockets in kinases (e.g., MEK, B-Raf inhibitors).

Handling & Safety (MSDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood.[4] Wear N95/P100 respirator if handling powder. |

| Skin/Eye Irritant | Causes skin irritation and serious eye damage. | Wear nitrile gloves and safety glasses. |

| STOT-SE | May cause respiratory irritation. | Avoid dust generation. |

| Stability | Stable under standard conditions. Light sensitive (slow debromination). | Store in amber vials at 2-8°C. |

Disposal : Halogenated organic waste. Do not mix with strong oxidizers.

References

-

BenchChem . Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (Analogous halogenation protocols). Retrieved from .

-

Organic Syntheses . Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).[5] Org. Synth. 2008 , 85, 219. (Demonstrates regioselectivity principles in trifluoromethyl anilines).

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 94059, 2-Bromo-6-(trifluoromethyl)aniline. (Safety and property data for homologous structures). Retrieved from .

-

Aaron Chemicals . Product Catalog: 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline (CAS 1805185-74-3).[6][7] (Commercial availability verification). Retrieved from .[6][7]

Sources

- 1. 2-Bromo-6-(trifluoromethyl)aniline | C7H5BrF3N | CID 94059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1805185-74-3 | 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline [aaronchem.com]

- 7. 1805185-74-3 | 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline [aaronchem.com]

A Technical Guide to the Solubility Profile of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline in Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline, a halogenated and fluorinated aniline derivative. Due to a lack of publicly available, specific solubility data for this compound, this document serves as both a theoretical guide and a practical manual. It outlines the fundamental principles governing its solubility and provides a detailed, field-proven protocol for its empirical determination using the gold-standard shake-flask method. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach and interpret the solubility of complex organic molecules.

Introduction: The Critical Role of Solubility

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline is a substituted aniline with a complex molecular architecture. Its structure, featuring a bromine atom, a chlorine atom, and a trifluoromethoxy group, imparts significant chemical and physical properties that are of interest in various fields, including medicinal chemistry and materials science. The arrangement of these functional groups creates a molecule with distinct regions of varying polarity, electron density, and potential for intermolecular interactions.

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter.[1] It directly impacts:

-

Reaction and Process Chemistry: The choice of solvent can dictate reaction rates, yield, and purity by ensuring that reactants are in the appropriate phase.

-

Purification: Crystallization, a common purification technique, is entirely dependent on differential solubility in various solvent systems at different temperatures.[2]

-

Formulation Development: For pharmaceutical applications, the solubility of an API in various excipients and solvent systems is a key determinant of the final dosage form's bioavailability and efficacy.

-

Analytical Chemistry: The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of appropriate mobile phases in which the analyte is soluble.[3]

This guide will first explore the theoretical underpinnings of the solubility of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline based on its molecular structure. It will then provide a detailed, step-by-step protocol for the experimental determination of its thermodynamic solubility.

Theoretical Solubility Profile: A Molecular Perspective

The principle of "like dissolves like" is the fundamental concept governing solubility.[4][5] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The structure of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline suggests a nuanced solubility profile.

-

Polar Moieties: The aniline amine group (-NH₂) can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Nonpolar Moieties: The benzene ring and the halogen substituents (Br, Cl) contribute to the molecule's lipophilicity and nonpolar character. The trifluoromethoxy group (-OCF₃) is highly electronegative but is generally considered to be lipophilic. These features suggest solubility in nonpolar or weakly polar solvents like toluene, hexane, and dichloromethane.[6]

Based on these structural attributes, we can predict a general trend in solubility across a spectrum of common organic solvents.

Predicted Solubility Trends

The following table outlines the expected solubility behavior of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline in a range of organic solvents, categorized by their polarity. It is crucial to understand that these are predictions; empirical determination is necessary for quantitative assessment.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene | Moderate to High | The large, substituted aromatic ring and halogen atoms create significant nonpolar surface area, favoring interactions with nonpolar solvents through London dispersion forces. |

| Weakly Polar | Diethyl Ether, Dichloromethane (DCM) | High | These solvents can effectively solvate both the nonpolar aromatic core and engage in dipole-dipole interactions with the polar functional groups. DCM is often an excellent solvent for complex organic molecules. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the amine group of the aniline. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | DMSO and DMF are powerful, highly polar solvents capable of disrupting intermolecular forces in the solid state and solvating a wide range of organic molecules. |

| Polar Protic | Methanol, Ethanol | Moderate | The alcohol's ability to hydrogen bond with the amine group will promote solubility. However, the large nonpolar portion of the molecule may limit miscibility compared to more versatile polar aprotic solvents. |

| Aqueous | Water | Very Low | The molecule is predominantly lipophilic and lacks sufficient hydrogen bonding capability to overcome the strong cohesive forces of water. The solubility in aqueous buffers will be highly pH-dependent due to the basicity of the aniline group.[2] |

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The shake-flask method is widely recognized as the "gold standard" for determining thermodynamic equilibrium solubility.[2][7][8] It is a robust and accurate technique when performed correctly.

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The resulting slurry is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, typically UV-Vis spectroscopy or HPLC.[3][7][9]

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

Procedure:

-

Preparation:

-

Add an excess amount of solid 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline to several vials. An amount that is visibly in excess after equilibration is required to ensure saturation.[3]

-

Carefully add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined period. A 24-hour period is often sufficient for many compounds to reach equilibrium, but for some, 48 to 72 hours may be necessary.[3][9] Preliminary experiments should be conducted to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline of known concentrations.

-

Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the average solubility and standard deviation for the replicates.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline and the associated organic solvents. While a specific Material Safety Data Sheet (MSDS) for this exact compound was not retrieved, related halogenated anilines are often classified as irritants to the skin, eyes, and respiratory system.[10] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Scribd. Experiment 1. Solubility of Organic Compounds.

-

National Institutes of Health. (2020). Physics-Based Solubility Prediction for Organic Molecules.

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

BCC. Experiment: Solubility of Organic & Inorganic Compounds.

-

MilliporeSigma. (2025, April 30). SAFETY DATA SHEET: 2-Bromo-4-(trifluoromethoxy)aniline.

-

TCI Chemicals. (2025, February 17). SAFETY DATA SHEET: 2-Bromo-4-chloro-6-fluoroaniline.

-

Angene Chemical. (2025, January 24). Safety Data Sheet: 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline.

-

Thermo Fisher Scientific. (2009, July 02). SAFETY DATA SHEET: 2-Bromo-6-fluoroaniline.

-

Chemistry LibreTexts. (2019, June 05). Chapter 9.2: Solubility and Structure.

-

Cayman Chemical. Solubility Factors When Choosing a Solvent.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. caymanchem.com [caymanchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: Diazotization of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline

This Application Note is structured as a high-level technical guide for the diazotization of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline . This specific substrate presents unique challenges due to its significant steric hindrance (2,6-disubstitution) and extreme electron deficiency (inductive effects of -Br, -Cl, and -OCF₃).

Standard diazotization protocols (aqueous HCl/NaNO₂) will likely fail or proceed with poor conversion due to the low nucleophilicity of the amine. The protocols below are engineered for weakly basic, sterically hindered anilines .

Executive Summary & Chemical Context

The diazotization of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline requires forcing conditions. The amino group is flanked by bulky halogens (Br, Cl) and deactivated by the strong electron-withdrawing nature of the trifluoromethoxy group.

-

Challenge 1 (Basicity): The pKa of the conjugate acid is likely < 0. The amine will not protonate effectively in dilute mineral acids, leading to poor solubility and slow reaction rates.[1]

-

Challenge 2 (Nucleophilicity): The amine nitrogen is electron-poor, making the attack on the nitrosating species (

) the rate-determining step. -

Solution: Use of Nitrosyl Sulfuric Acid (

) in concentrated sulfuric acid (Method A) or Organic Nitrites in non-aqueous solvents (Method B).

Pre-Reaction Safety Briefing

WARNING: Diazonium salts are potentially explosive.

-

Thermal Instability: Never allow the reaction temperature to exceed 5°C during formation.

-

Shock Sensitivity: Do not let the diazonium salt dry out completely. Always keep it in solution or as a wet paste if isolation is absolutely necessary.

-

Toxic Gas: Nitrogen oxides (

) may be evolved. Work in a well-ventilated fume hood.

Protocol A: Nitrosyl Sulfuric Acid Method (The "Gold Standard")

Best for: Large-scale synthesis, high conversion, and subsequent aqueous coupling (Sandmeyer).

Reagents & Equipment[2][3][4][5][6][7][8][9]

-

Substrate: 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline (1.0 equiv)

-

Acid: Sulfuric Acid (

), 98% Conc.[2] (Solvent/Acid source)[1][3][4][5][6][7][8] -

Nitrosating Agent: Sodium Nitrite (

), solid, dried. -

Solvent Aid (Optional): Glacial Acetic Acid (if solubility is poor).

-

Vessel: 3-neck round bottom flask, mechanical stirrer (essential for viscous mixtures), internal thermometer.

Step-by-Step Procedure

Step 1: Preparation of Nitrosyl Sulfuric Acid (

-

Charge the reaction vessel with Conc.

(5 mL per gram of substrate). -

Cool the acid to 0–5°C using an ice/salt bath.

-

Critical Step: Slowly add solid

(1.1 equiv) portion-wise.

Step 2: Addition of the Substrate

-

Dissolve or suspend the 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline in a minimal amount of Glacial Acetic Acid (optional, improves homogeneity) or add directly as a finely ground powder.

-

Add the amine to the Nitrosyl Sulfuric Acid solution slowly , maintaining the internal temperature below 5°C .

-

Why? The reaction is exothermic. Higher temperatures will decompose the diazonium salt to a phenol.[1]

Step 3: Reaction & Monitoring

-

Stir the mixture vigorously at 0–5°C for 1.5 to 2 hours.

-

The "Clear Up": As the amine converts to the ionic diazonium bisulfate, the suspension should become a clear (or slightly colored) homogeneous solution.

-

QC Check: Perform the Starch-Iodide Test (see Section 5).

Step 4: Quenching (Preparation for Next Step)

-

The resulting solution contains 2-Bromo-6-chloro-3-(trifluoromethoxy)benzenediazonium bisulfate .

-

To use, pour the mixture onto crushed ice (approx. 5x weight of acid) with vigorous stirring.

-

Note: Use immediately for Sandmeyer (CuBr/CuCl) or coupling reactions.

Protocol B: Non-Aqueous Alkyl Nitrite Method (The "Modern" Route)

Best for: Anhydrous conditions, subsequent radical reactions, or in situ halogenation.

Reagents

-

Substrate: 1.0 equiv.

-

Reagent: tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.5 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

-

Acid Catalyst:

-Toluenesulfonic acid (PTSA) or

Procedure

-

Dissolve the aniline in dry Acetonitrile under Nitrogen atmosphere.

-

Cool to 0°C (though this method is often more robust at room temp, start cold for safety).

-

Add the acid catalyst (if using).

-

Add tert-Butyl Nitrite dropwise via syringe.

-

Allow to warm to Room Temperature (20-25°C) and stir for 1 hour.

-

Observation: Evolution of gas (

) is not expected during formation, but may occur if the diazonium decomposes. -

Isolation: Precipitation with cold diethyl ether can yield the diazonium tetrafluoroborate (if

or

Quality Control & Validation

Since the diazonium salt is an intermediate, you cannot easily isolate it for NMR. Use these functional tests:

| Test Method | Procedure | Positive Result | Interpretation |

| Starch-Iodide Paper | Dip a glass rod in the reaction, touch to paper. | Instant Blue/Black | Excess Nitrous Acid ( |

| Dissolve | Brilliant Orange/Red Precipitate | Successful formation of Diazonium species (Azo dye formation).[4][12][13] | |

| TLC Monitoring | Spot reaction mix vs. starting aniline. | Disappearance of Aniline | Full conversion. (Note: Diazonium salts usually stay at the baseline). |

Process Visualization (Workflow)[4]

The following diagram illustrates the critical decision pathways and workflow for the Nitrosyl Sulfuric Acid method.

Caption: Decision tree and workflow for the diazotization of electron-deficient anilines. Method A is the preferred route for this substrate.

Mechanistic Insight (Why this works)

The electron-withdrawing trifluoromethoxy (-OCF₃) and halogen groups significantly reduce the electron density on the amine nitrogen.

-

Protonation Failure: In dilute acid, the equilibrium favors the free amine, but the amine is too weak a nucleophile to attack the standard nitrosonium carrier (

). -

Superelectrophile: In concentrated

, the nitrosonium ion exists as the "naked" -

Steric Gate: The 2,6-halogens prevent the formation of aggregates, actually aiding the stability of the monomeric diazonium salt once formed, provided the temperature is controlled.

References

- Synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline. (2012). Google Patents, CN102491910A.

-

Organic Syntheses Procedure: o-Chlorobromobenzene. (Coll. Vol. 3). Organic Syntheses. (Demonstrates diazotization of o-halo anilines). Available at: [Link]

-

Diazotisation - Mechanism and Protocols. Organic Chemistry Portal. Available at: [Link]

-

Preparation of 2-bromo-6-fluoroaniline. (2023). WIPO Patentscope, CN116063184. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. youtube.com [youtube.com]

- 4. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. vaia.com [vaia.com]

- 8. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 10. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Application Note & Protocol Guide: Nucleophilic Aromatic Substitution (SNAr) Strategies for the Functionalization of Trifluoromethoxylated Anilines

Audience: Researchers, Medicinal Chemists, and Process Development Professionals

Abstract: The trifluoromethoxy (OCF₃) group is a prevalent substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. The synthesis of complex molecules bearing this group often relies on the functionalization of trifluoromethoxylated aniline scaffolds. This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) as a key strategy for this purpose. We will dissect the underlying mechanistic principles, offer detailed, field-tested protocols for various nucleophiles, and present a logical framework for troubleshooting and optimization.

Part 1: The Strategic Importance of SNAr for OCF₃-Anilines

The trifluoromethoxy group is a powerful tool in drug design. Its strong electron-withdrawing nature, a consequence of the highly electronegative fluorine atoms, significantly alters the electronic properties of the aromatic ring. This electronic perturbation is the cornerstone of activating the ring for nucleophilic aromatic substitution (SNAr), a reaction class that is typically challenging for electron-rich aniline systems.

The SNAr reaction on OCF₃-activated anilines provides a direct and often metal-free pathway to introduce a wide array of functional groups, including ethers, amines, and thioethers. The success of this strategy, however, hinges on a nuanced understanding of the interplay between the activating group (OCF₃), the directing amino group (-NH₂), and the leaving group.

Mechanistic Underpinnings: The Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this complex is paramount for a successful reaction.

The strongly electron-withdrawing OCF₃ group is crucial for stabilizing the negative charge that develops in the ring during the formation of the Meisenheimer complex, particularly when positioned ortho or para to the leaving group. This stabilization lowers the activation energy of the first step, thereby accelerating the reaction.

Figure 1: Generalized mechanism of SNAr involving a Meisenheimer intermediate.

Part 2: Experimental Protocols & Strategic Execution

The following protocols are designed to be robust starting points for the SNAr functionalization of OCF₃-anilines. The choice of solvent and base is critical and often interdependent. Aprotic polar solvents like DMSO, DMF, and NMP are excellent choices as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.

Protocol 1: O-Arylation with Phenols

This protocol details the synthesis of diaryl ethers, a common motif in pharmacologically active compounds. The reaction utilizes a strong base to deprotonate the phenolic nucleophile.

Workflow Overview:

Figure 2: Workflow for the O-Arylation of a halo-OCF3-aniline.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the halo-substituted OCF₃-aniline (1.0 equiv), the desired phenol (1.2 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2 M with respect to the limiting reagent.

-

Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting aniline is consumed.

-

Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Data Summary Table:

| Nucleophile (Phenol) | Leaving Group (LG) | Temp (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenol | F | 120 | 12 | 85 |

| Phenol | Cl | 130 | 18 | 78 |

| 3-Chlorophenol | F | 120 | 10 | 91 |

Protocol 2: N-Arylation with Amines

The direct formation of a C-N bond via SNAr can be more challenging due to the lower nucleophilicity of some amines compared to alkoxides or thiolates. This often requires higher temperatures or the use of a stronger, non-nucleophilic base.

Step-by-Step Methodology:

-

Reagent Preparation: In a sealed tube, combine the fluoro-substituted OCF₃-aniline (1.0 equiv), the desired amine (1.5 equiv), and potassium tert-butoxide (t-BuOK, 2.5 equiv).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.

-

Reaction Execution: Seal the tube and heat the mixture to 140 °C in a heating block.

-

Monitoring: After 24 hours, cool the reaction and check for completion by LC-MS.

-

Workup & Purification: Follow the aqueous workup and purification procedure described in Protocol 1.

Key Causality Insights:

-

Why a sealed tube? Many amine nucleophiles are volatile. A sealed tube is necessary to maintain the concentration of the amine and prevent its evaporation at elevated temperatures.

-

Why t-BuOK? Potassium tert-butoxide is a strong, sterically hindered base. Its strength is sufficient to deprotonate a wide range of amine nucleophiles, while its bulk minimizes the risk of it acting as a competing nucleophile.

Protocol 3: S-Arylation with Thiols

Thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur. These reactions often proceed under milder conditions than their O- and N-arylation counterparts.

Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask, add the fluoro-substituted OCF₃-aniline (1.0 equiv) and the thiol (1.1 equiv).

-

Solvent and Base: Add DMF as the solvent (0.3 M). Add cesium carbonate (Cs₂CO₃, 1.5 equiv).

-

Reaction Execution: Stir the reaction mixture at 80 °C under an inert atmosphere.

-

Monitoring & Workup: The reaction is typically complete within 4-8 hours. Follow the standard aqueous workup procedure.

Expertise & Experience Notes:

-

Leaving Group Choice: For SNAr, the reactivity of the leaving group generally follows the order F > Cl > Br > I. This is because fluorine's high electronegativity most effectively polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This is a key distinction from SN1/SN2 reactions where iodide is the best leaving group.

-

Positional Isomers: The activating OCF₃ group must be ortho or para to the leaving group to effectively stabilize the Meisenheimer intermediate through resonance. If it is in a meta position, the stabilization is much weaker, and the reaction will likely fail or require significantly harsher conditions.

Part 3: Troubleshooting & Validation

| Problem | Potential Cause | Recommended Solution |

| No Reaction or Low Conversion | Insufficient activation of the ring. | Ensure the OCF₃ group is ortho/para to the leaving group. Switch to a better leaving group (e.g., Cl to F). |

| Base is not strong enough. | For N-arylation, switch from K₂CO₃ to a stronger base like NaH or t-BuOK. | |

| Water present in the reaction. | Use anhydrous solvents and reagents. Flame-dry glassware before use. | |

| Multiple Products Observed | Competing side reactions (e.g., base acting as a nucleophile). | Use a more sterically hindered base (e.g., t-BuOK instead of NaOH). |

| Degradation of starting material or product. | Lower the reaction temperature and increase the reaction time. |

References

Troubleshooting & Optimization

Storage stability and degradation of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline

Technical Support Center: 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline

Ticket ID: #TSC-OCF3-ANL-001 Subject: Storage Stability, Degradation Profiles, and Handling Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary: The Stability Matrix

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline is a highly specialized, electron-deficient aromatic amine.[1] Its stability profile is governed by two competing forces: the steric shielding provided by the 2,6-dihalogen pattern (which inhibits some bimolecular degradation) and the electronic activation of the carbon-halogen bonds (specifically C-Br) toward photolytic cleavage.[1]

Quick Status Check:

-

Appearance: Should be an off-white to pale yellow solid/oil (depending on purity/polymorph).[1]

-

Red Flag: Dark brown/black coloration indicates N-oxidation (formation of "aniline blacks" or azo-oligomers).[1]

-

Critical Vulnerability: UV Light (C-Br bond cleavage) and Oxygen (N-oxidation).[1]

Troubleshooting Guides (FAQ Format)

Issue A: "My compound has turned from pale yellow to dark brown. Is it ruined?"

Diagnosis: Oxidative Degradation.

While the 2,6-disubstitution pattern sterically hinders the nitrogen, it does not render it immune to oxidation. Atmospheric oxygen, catalyzed by trace metals or light, generates radical cations (

-

Can I use it?

-

If purity is >95% by HPLC: Yes, the color is often due to trace (<0.5%) highly conjugated impurities (iminoquinones).

-

*If purity is <90%: * No.[2] The impurities can act as radical scavengers or catalyst poisons in downstream cross-coupling reactions.

-

-

The Fix (Purification Protocol):

-

Do not attempt acid-base extraction (see Issue C).[1]

-

Recommended: Rapid filtration through a short plug of neutral silica gel using Hexanes:EtOAc (9:1). The dark polar impurities will remain on the silica.

-

Issue B: "I see a new impurity peak at [M-79] or [M-81] in my LCMS."

Diagnosis: Photolytic Dehalogenation.

The Carbon-Bromine bond is the weakest link (

-

Mechanism:

-

Prevention: All handling must occur in amber glassware. Wrap reaction vessels in aluminum foil.

Issue C: "The compound is not dissolving in 1N HCl / I cannot form the HCl salt."

Diagnosis: Electronic Deactivation (Low Basicity). Users often attempt to store anilines as salts to improve stability. However, this molecule is extremely electron-deficient .[1]

-

Why? The inductive effects of Chlorine (C6), Bromine (C2), and the Trifluoromethoxy group (C3) pull electron density away from the nitrogen lone pair.

-

Consequence: The

of the conjugate acid is likely < 1.0. It will not protonate efficiently in dilute aqueous acids and will hydrolyze immediately upon exposure to moisture if forced into a salt. -

Action: Store as the free base . Do not attempt salt formation for storage.

Detailed Degradation Pathways (Visualized)

The following diagram illustrates the three primary degradation vectors: Photolysis (dominant), Oxidation (secondary), and Hydrolysis (negligible).

Figure 1: Mechanistic degradation pathways.[1] Note that the C-Br bond cleavage (Red path) is the most rapid failure mode in solution under light.[1]

Storage & Handling Protocols

Standard Operating Procedure (SOP): Long-Term Storage

To maximize shelf life (>2 years), strictly adhere to the "Cold-Dark-Inert" triad.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lowering T slows radical propagation and oxidation kinetics.[1] |

| Atmosphere | Argon or Nitrogen | Displaces |

| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV/Blue light (<450nm) to prevent C-Br photolysis.[1] Teflon prevents cap corrosion. |

| State | Solid (Free Base) | Crucial: Do not store in solution. Halogenated solvents (DCM/Chloroform) can generate radicals that accelerate decomposition.[1] |

Experimental Handling Guide

-

Thawing: Allow the vial to reach room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the solid, which can accelerate hydrolysis or hydrate formation.

-

Weighing: Weigh quickly in air, but if the material is an oil, use a syringe/septum technique to minimize

exposure. -

Solvent Choice:

-

Preferred: Toluene, THF (anhydrous).

-

Avoid: Acetone (can form Schiff bases/imines with the aniline), Alcohols (if using strong bases, risk of nucleophilic aromatic substitution at the C-F or C-Cl positions).

-

Analytical Reference Data

Use these parameters to validate the integrity of your material before use.

| Test | Expected Result | Failure Criteria |

| 1H NMR | Distinct aromatic signals. Broad singlet for | Extra aromatic peaks (De-bromo impurity) or loss of integration ratio. |

| 19F NMR | Singlet around -58 ppm (OCF3).[1] | New peaks (fluoride release or ring degradation).[1] |

| LC-MS | Single peak.[1] Mass spectrum shows characteristic Br/Cl isotope pattern (M, M+2, M+4). | Presence of [M-Br+H] peak (Photolysis) or [M+16] (N-Oxide).[1] |

| TLC | Single spot (Visualize with UV).[1] | Trailing spot at baseline (Oxidation polymers) or faster running spot (De-halogenated).[1] |

References

-

Photolytic Instability of Brominated Aromatics

-

Oxidation of Anilines (General Mechanisms)

-

Electronic Effects of Trifluoromethoxy Group

-

Halogenation and Stability of Anilines

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

StericShield™ Technical Support: 2,6-Disubstituted Anilines

Case ID: #ANL-26-STERIC Status: Open Priority: Critical Subject: Overcoming reactivity cliffs in 2,6-disubstituted aniline synthesis.

Diagnostic Hub: Why is my reaction failing?

The Core Issue: The "Ortho-Effect" & Steric Wall You are likely observing low conversion (<10%) or no reaction, even with standard "high-performance" reagents like HATU or EDC.

-

Mechanism: The substituents at the 2 and 6 positions (e.g., methyl, ethyl, isopropyl, halogens) create a physical blockade around the nitrogen lone pair. While the nitrogen is often electron-rich (due to inductive donation from alkyl groups), the kinetic barrier to nucleophilic attack is massive.

-

The Trap: Standard activation (e.g., NHS esters) creates an electrophile that is too bulky to penetrate this "steric wall." You need smaller electrophiles (acid chlorides/fluorides) or higher energy nucleophiles (deprotonated anilides).

Visual Diagnostic: Amide Coupling Decision Logic

Use this logic flow to select the correct protocol for your substrate.

Caption: Decision matrix for selecting the optimal coupling strategy based on substrate stability.

Troubleshooting Amide Coupling

FAQ: "HATU failed. What is the immediate alternative?"

Recommendation: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Why: Unlike oxalyl chloride (which generates HCl and can degrade sensitive groups), Ghosez’s reagent generates acid chlorides under neutral conditions. The resulting acid chloride is a "smaller" electrophile than a HATU-active ester, allowing it to slip past the 2,6-steric blockade.

Protocol A: Ghosez’s Reagent Method

Standard Operating Procedure for 1.0 mmol scale

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (anhydrous).

-

Reagent Addition: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0°C.

-

Formation: Stir at Room Temperature (RT) for 1–2 hours.

-

Validation Check: Monitor by TLC (methanol quench of aliquot) or IR (shift of C=O stretch to ~1800 cm⁻¹).

-

-

Coupling: Add the 2,6-disubstituted aniline (1.1 equiv) and Pyridine (2.0 equiv) or DIPEA (3.0 equiv).

-

Reaction: Stir at RT for 4–12 hours. If conversion is slow, reflux in DCE (80°C).

FAQ: "Nothing works. The amine is too hindered."

Recommendation: Use the "Nuclear Option" (NaHMDS mediated coupling) . Why: By deprotonating the aniline first, you convert a neutral, hindered nucleophile into a highly aggressive anion. This removes the need for the lone pair to "reach out" as significantly and increases the HOMO energy of the nitrogen.

Protocol B: NaHMDS Deprotonation (The Force Method)

Warning: Strictly anhydrous conditions required.

-

Deprotonation: Dissolve 2,6-disubstituted aniline (1.2 equiv) in dry THF under Argon/Nitrogen. Cool to 0°C.[1]

-

Base Addition: Add NaHMDS (1.0 M in THF, 1.3 equiv) dropwise.

-

Observation: Solution often turns yellow/orange (formation of anilide anion). Stir for 15–30 mins at 0°C.

-

-

Electrophile Addition: Add the ester (methyl/ethyl ester of your acid) or acid chloride (1.0 equiv) in one portion.

-

Completion: Allow to warm to RT. Reaction is usually instant or complete within 1 hour. Quench with saturated NH₄Cl.

Troubleshooting Buchwald-Hartwig Amination

FAQ: "My Pd-catalyst dies immediately. Which ligand handles 2,6-bulk?"

Answer: Stop using PPh3 or DPPF. You must use BrettPhos or RuPhos . Technical Insight:

-

BrettPhos: Specifically engineered for primary amines (including hindered ones).[2] Its bulk promotes the reductive elimination step, which is often the bottleneck for hindered products.

-

RuPhos: Excellent for secondary amines or if the aryl halide is also hindered.

Visual Workflow: Catalyst Optimization

Follow this cycle to optimize C-N bond formation.

Caption: Optimization loop for Buchwald-Hartwig coupling of sterically hindered amines.

Protocol C: BrettPhos Pd G3 Coupling

Reference standard for hindered primary amines.

| Component | Equivalents | Role |

| Aryl Halide | 1.0 | Electrophile (Br or I preferred) |

| 2,6-Aniline | 1.2 – 1.4 | Nucleophile |

| BrettPhos Pd G3 | 0.02 – 0.05 (2-5 mol%) | Precatalyst (Ensures 1:1 L:Pd ratio) |

| NaOtBu | 1.5 | Base (Activates amine) |

| Toluene/Dioxane | [0.2 M] | Solvent (Anhydrous, degassed) |

-

Setup: Add Pd-G3 catalyst, Aryl Halide, and Base to a vial.

-

Inert: Seal and purge with Argon/N₂ (3 cycles).

-

Liquids: Add solvent and Amine (if liquid) via syringe.

-

Heat: Heat to 80–100°C.

-

Troubleshooting: If conversion stalls, add 2 mol% more catalyst and raise temp to 110°C.

-

Data Summary: Reactivity Comparison

| Method | Steric Tolerance | Acid Sensitivity | Success Rate (2,6-Anilines) |

| HATU / EDC | Low | High | < 15% |

| Acid Chloride (SOCl₂) | Medium | Low (HCl gen) | 40-60% |

| Ghosez's Reagent | High | High (Neutral) | 85-95% |

| NaHMDS (Anion) | Very High | Low (Base sensitive) | 90-99% |

| BrettPhos (Pd) | Very High | Medium | 90% (for Aryl Halides) |

References

-

Ghosez's Reagent Protocol

-

Buchwald-Hartwig (BrettPhos)

- Title: A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions of Primary Amines with Aryl and Heteroaryl Dodecylbenzenesulfon

- Source:J. Am. Chem. Soc. 2009, 131, 46, 16720–16734.

-

URL:[Link]

-

Acyl Fluorides (TFFH)

- Title: Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptidyl Fluorides and Amides.

- Source:J. Am. Chem. Soc. 1990, 112, 26, 9651–9652.

-

URL:[Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Technical Support Center: Navigating the Purification of OCF3-Anilines

A Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (OCF3) group into aniline scaffolds is a powerful strategy in medicinal chemistry and materials science.[1][2] This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of OCF3-anilines is often accompanied by the formation of regioisomeric impurities, which can be challenging to separate due to their similar physicochemical properties.[3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of purifying these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomeric impurities encountered during OCF3-aniline synthesis?

A1: The distribution of regioisomers is highly dependent on the specific synthetic route employed. For electrophilic trifluoromethoxylation reactions, you can anticipate the formation of ortho-, meta-, and para-substituted isomers. The directing effects of the aniline's amino group (or a protected version) and any other substituents on the aromatic ring will dictate the primary isomer and the profile of the impurities. For instance, direct bromination of aniline, if not carefully controlled, can lead to multiple halogenated byproducts.[3]

Q2: My initial purity analysis by GC/HPLC shows multiple peaks with very similar retention times. How can I confirm they are regioisomers?

A2: While similar retention times are suggestive, definitive identification requires more sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for this purpose.[4][5] Although regioisomers will have the same molecular weight, their fragmentation patterns in the mass spectrometer can differ, providing clues to their substitution patterns. For absolute confirmation, it is highly recommended to use an additional qualitative technique, such as comparing the results with a second gas chromatographic column with a different stationary phase.[4]

Q3: Can I use distillation to separate OCF3-aniline regioisomers?

A3: While vacuum distillation is a viable method for purifying liquid anilines from non-volatile impurities, it is generally not effective for separating regioisomers with close boiling points.[3][6] The boiling points of ortho-, meta-, and para-OCF3 anilines are often too similar to achieve efficient separation through fractional distillation. However, it can be a useful initial step to remove gross impurities before proceeding to chromatographic methods.

Q4: My OCF3-aniline product is a dark-colored oil or solid. What is the best way to decolorize it?

A4: Discoloration in aniline compounds is often due to the presence of oxidized impurities.[3] A common and effective method for decolorization is treatment with activated carbon during recrystallization. The crude compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is briefly heated before being filtered hot to remove the carbon and adsorbed impurities.[3][7] Subsequent cooling should yield a lighter-colored crystalline product.

Troubleshooting Guides

Issue 1: Poor Separation of Regioisomers by Column Chromatography

Symptoms:

-

Co-elution of isomers observed on TLC and HPLC.

-

Fractions from column chromatography show a mixture of regioisomers.

Root Causes & Solutions:

-

Inappropriate Stationary Phase: The polarity of the stationary phase is critical. For reverse-phase chromatography, a standard C18 column may not provide sufficient resolution.

-

Expert Recommendation: Phenyl-hexyl stationary phases can offer enhanced separation for aromatic isomers due to π-π interactions.[3] Experiment with different stationary phases to find the optimal selectivity.

-

-

Suboptimal Mobile Phase: The eluent composition directly impacts the separation.

-

Expert Recommendation: A shallow gradient elution is often more effective than an isocratic one for separating closely related isomers.[3] Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradient profiles.

-

-

Sample Overloading: Exceeding the column's loading capacity will lead to band broadening and poor separation.

-

Expert Recommendation: Perform a loading study with a small-scale column to determine the optimal sample load before scaling up.

-

Issue 2: Recrystallization Fails to Yield Pure Product

Symptoms:

-

Oiling out of the product instead of crystallization.

-

Crystals formed are still a mixture of regioisomers.

-

No crystal formation upon cooling.[7]

Root Causes & Solutions:

-

Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Expert Recommendation: Conduct small-scale solubility tests with a range of solvents of varying polarities. If a single solvent is not effective, explore binary solvent systems (e.g., ethanol/water).[7]

-

-

Supersaturation Issues: If the solution is too concentrated, the product may precipitate as an oil.

-

Expert Recommendation: If oiling out occurs, add a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be beneficial.[7]

-

-

Similar Solubilities of Isomers: Regioisomers often have very similar solubilities, making separation by recrystallization challenging.

-

Expert Recommendation: While less common, derivatization of the aniline's amino group can alter the crystal packing and solubility properties, potentially enabling separation of the derivatized isomers. The protecting group can then be removed in a subsequent step.

-

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Regioisomer Separation

This protocol provides a starting point for developing an effective HPLC separation method.

Instrumentation:

-

HPLC system with a gradient pump and UV detector.

-

Column: Phenyl-hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Preparation: Dissolve the crude OCF3-aniline mixture in a minimal amount of the initial mobile phase composition.

-

Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

-

Injection: Inject the prepared sample.

-

Elution: Begin with a shallow gradient, for example:

-

0-5 min: 30% B

-

5-25 min: Gradient from 30% to 70% B

-

25-30 min: Hold at 70% B

-

30-35 min: Return to 30% B

-

-

Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

Data Interpretation: The peak areas can be used to determine the relative percentages of each regioisomer in the mixture.

| Parameter | Typical Value | Notes |

| Column Type | Phenyl-hexyl | Provides enhanced selectivity for aromatic compounds. |

| Mobile Phase | Acetonitrile/Water with formic acid | A common reverse-phase system. |

| Gradient | Shallow | Crucial for resolving closely eluting peaks. |

| Purity Achievable | >99% | With optimization, high purity can be achieved.[6] |

Protocol 2: Recrystallization with Activated Carbon Treatment

This protocol is designed to decolorize and purify solid OCF3-aniline derivatives.

Materials:

-

Crude OCF3-aniline

-

Activated carbon

-

Suitable recrystallization solvent (e.g., ethanol/water)

-

Erlenmeyer flasks, hot plate, Buchner funnel, filter paper

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.

-

Decolorization: If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product).

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the activated carbon and any other insoluble impurities.[7]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals in a desiccator or vacuum oven.

Visualizing the Workflow

Purification Workflow for OCF3-Aniline Synthesis

Caption: A typical workflow for the purification of OCF3-anilines.

References

- Benchchem. Technical Support Center: Purification of Halogenated Aniline Compounds.

- PubMed. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- Benchchem. Technical Support Center: Purification of Crude Aniline Nitrate.

- National Institutes of Health. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of N-propyl-3-(trifluoromethyl)aniline.

- Allen. Aniline is usually purified by.

- Benchchem. Efficacy of different purification methods for substituted anilines.

- SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.

- Environmental Protection Agency. method 8131 aniline and selected derivatives by gas chromatography.

- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines.

- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

- Benchchem. Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.

- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).

- ResearchGate. Properties, applications, synthetic challenges and methods of synthesis of OCF3-containing compounds.

- Sigma-Aldrich. 3-(Trifluoromethoxy)aniline.

- Royal Society of Chemistry. New synthetic approaches toward OCF3-containing compounds.

- Sigma-Aldrich. 4-(Trifluoromethyl)aniline.

- MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. epa.gov [epa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Optimizing solvent selection for 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline crystallization

Welcome to the technical support guide for optimizing the crystallization of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for obtaining high-purity, crystalline material. Given the specific nature of this substituted aniline, this guide synthesizes first principles of crystallization with field-proven strategies for halogenated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline to consider for crystallization?

A1: Understanding the molecule's structure is paramount. 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline is a heavily substituted, electron-deficient aromatic ring. Key considerations are:

-

High Molecular Weight and Halogenation: The presence of bromine and chlorine atoms increases the molecular weight and potential for halogen bonding, which can influence crystal packing.

-

Trifluoromethoxy Group (-OCF₃): This is a strongly lipophilic and electron-withdrawing group. It significantly increases the compound's hydrophobicity, suggesting poor solubility in polar solvents like water, but good solubility in many organic solvents.[1][2]

-

Aniline Moiety (-NH₂): The amine group provides a site for hydrogen bonding. However, the steric hindrance from the ortho-bromo and ortho-chloro substituents, along with their electron-withdrawing effects, will reduce the basicity of the amine and its hydrogen-bonding capability compared to unsubstituted aniline.

-

Predicted Polarity: The molecule is largely non-polar to moderately polar. Initial solvent screening should focus on a range from non-polar hydrocarbons to moderately polar ethers and esters.

Q2: How should I perform an initial solvent screening for this compound?

A2: A systematic approach is crucial. The goal is to find a solvent that dissolves the compound when hot but has low solubility when cold.[3]

Protocol: Small-Scale Solvent Screening

-

Preparation: Place approximately 10-20 mg of your compound into several small test tubes or vials.

-

Solvent Addition: To each tube, add a different solvent (see Table 1 for suggestions) dropwise at room temperature until a slurry is formed. Observe solubility at ambient temperature. A good candidate solvent will not dissolve the compound at this stage.

-

Heating: Heat the tubes that showed poor room-temperature solubility in a controlled manner (e.g., on a hot plate or in a sand bath). Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Cooling: Allow the clear, hot solutions to cool slowly to room temperature. Then, place them in an ice bath for 15-20 minutes.

-

Observation: A successful solvent will show significant crystal formation upon cooling. Note the quality and quantity of the crystals. An ideal solvent provides a high recovery of crystalline material.

Q3: What are the ideal characteristics of a solvent system for this molecule?

A3: The ideal system, whether a single solvent or a mixed-solvent pair, should exhibit the following:

-

A steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.

-

Non-reactive with the compound.[3]

-

A boiling point typically below 100-110°C for easy removal during drying.[4]

-

The ability to form well-defined, easily filterable crystals, not fine powders or oils.

-

For mixed-solvent systems, the two solvents should be fully miscible. A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) until the solution becomes turbid, then heat to clarify and cool slowly.[5][6]

Troubleshooting Guide

Problem: My compound "oiled out" instead of crystallizing. What should I do?

Answer: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[7][8] This happens when the temperature of the solution is above the melting point of the solute at the point of supersaturation. It is detrimental to purification because the oil phase can trap impurities.[5][8]

Causality & Solutions:

-

High Impurity Level: Impurities can significantly depress the melting point of your compound.

-

Supersaturation Achieved Too Quickly: Rapid cooling can cause the concentration to exceed the solubility limit at a temperature where the compound is still molten.

-

Inappropriate Solvent Choice: The solvent's boiling point may be too high, or its polarity may be unsuitable.

-

Solution: Switch to a lower-boiling point solvent or a mixed solvent system where you have finer control over the solubility.

-

Problem: I'm getting very fine needles or a powder, not well-defined crystals. How can I improve crystal habit?

Answer: The formation of very small particles is typically due to rapid nucleation relative to the rate of crystal growth.[10] This is often a result of high supersaturation.[10]

Causality & Solutions:

-

Rapid Cooling: Cooling the solution too quickly generates a high number of nuclei simultaneously, leaving little solute for each nucleus to grow.

-

Excessive Agitation: High stirring rates can induce secondary nucleation and crystal breakage.[15][16]

-

Solution: Reduce the agitation speed once the solution is cooling. Gentle stirring is sufficient to keep the solution homogenous without causing excessive nucleation.

-

-

Seeding: The absence of a template for growth can lead to spontaneous, uncontrolled nucleation.

-

Solution: Introduce a few seed crystals of pure material once the solution has cooled slightly into the metastable zone (the region between the solubility curve and the point of spontaneous nucleation).[10][]

-

Problem: My crystallization yield is very low. How can I improve it?

Answer: Low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after cooling.

Causality & Solutions:

-

Too Much Solvent: Using an excessive amount of solvent is the most common cause of low recovery.[8]

-

Solution: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the compound. After filtration, you can try to evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals.

-

-

Insufficient Cooling: Not cooling the solution to a low enough temperature will leave more product dissolved.

-

Solution: Ensure the solution is thoroughly chilled in an ice bath or refrigerator for a sufficient amount of time after initial cooling to room temperature.

-

-

Choice of Solvent: The solubility of your compound in the cold solvent may still be too high.

-

Solution: Re-evaluate your solvent screen. Look for a solvent with a greater differential in solubility between hot and cold. Alternatively, use an anti-solvent approach: dissolve the compound in a minimum of a good solvent, and then slowly add a poor solvent in which it is insoluble to precipitate the crystals.[]

-

Problem: I suspect polymorphism. How can I confirm and control it?

Answer: Polymorphism is the ability of a compound to exist in more than one crystal form.[18] Different polymorphs can have different physical properties, including solubility, stability, and melting point.[18][19]

Causality & Solutions:

-

Confirmation: Inconsistent melting points, or observing different crystal shapes from batches crystallized under slightly different conditions (e.g., different solvents or cooling rates), are indicators of potential polymorphism.[18]

-

Solution: Use analytical techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or solid-state IR spectroscopy to confirm the presence of different crystal forms.

-

-

Control: The formation of a specific polymorph is kinetically and thermodynamically controlled.

-

Solution: Carefully control and document your crystallization conditions—solvent, cooling rate, temperature, and agitation.[18][20] Often, a metastable polymorph forms first (kinetic product) and may convert to a more stable form over time (thermodynamic product).[19] Slurrying the material in a solvent can facilitate this conversion to the most stable form.

-

Data Presentation & Protocols

Table 1: Properties of Common Solvents for Crystallization Screening

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Heptane / Hexanes | 69 - 98 | Non-polar | Good for non-polar compounds. Often used as an anti-solvent. |

| Toluene | 111 | Non-polar (Aromatic) | High boiling point. Good for aromatic compounds.[4] |

| Diethyl Ether | 35 | Low | Very volatile and flammable, use with caution.[4] |

| Dichloromethane (DCM) | 40 | Moderate | Very volatile. Can be too good a solvent.[21] |

| Ethyl Acetate (EtOAc) | 77 | Moderate | Excellent general-purpose solvent.[6] |

| Isopropanol (IPA) | 82 | Polar, Protic | Can engage in hydrogen bonding. |

| Acetonitrile | 82 | Polar, Aprotic | Good for moderately polar compounds. |

| Ethanol (EtOH) | 78 | Polar, Protic | A very general and useful solvent for moderately polar compounds.[6] |

Experimental Protocol: Systematic Cooling Crystallization

-

Dissolution: In a flask equipped with a condenser and magnetic stirrer, add the crude 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline. Add the chosen solvent (e.g., Isopropanol/Heptane mixture) in portions.

-

Heating: Heat the mixture to reflux with stirring until all the solid has dissolved completely. Add the minimum amount of solvent needed. If using an anti-solvent, add it dropwise at high temperature until persistent turbidity is observed, then add a few drops of the good solvent to re-clarify.

-

Slow Cooling: Turn off the heat and allow the flask to cool undisturbed to room temperature. This should take at least one hour. Crystal nucleation should begin during this phase.

-

Controlled Cooling: Once at room temperature, immerse the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Diagram 1: Systematic Solvent Selection Workflow

Caption: A decision tree for troubleshooting common crystallization problems.

References

- Vertex AI Search. (2024). Why do crystals oil out and what are the remedies and prevention methods?

- ACS Publications. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design.

- Mettler Toledo.

- Reddit. (2013).

- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

- BOC Sciences. (2024).

- ResearchGate. (2025). (PDF)

- PharmaCores. (2025). Why Polymorphism is Key in Drug Development!

- Solubility of Things. 4-(Trifluoromethyl)aniline.

- ResearchGate. (2023).

- ChemicalBook. (2026). 4-(Trifluoromethoxy)aniline | 461-82-5.

- Royal Society of Chemistry.

- Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development.

- Guidechem. 4-(Trifluoromethyl)aniline 455-14-1 wiki.

- VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients.

- Chem-Impex. 4-(Trifluoromethoxy)aniline.

- UMPSA-IR.

- ChemicalBook. (2024). 4-(Trifluoromethoxy)aniline CAS#: 461-82-5.

- Northwestern University.

- PubChem. 2-Bromo-6-(trifluoromethyl)aniline.

- CECRI, Karaikudi. Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.

- SciSpace. Recrystallization of Active Pharmaceutical Ingredients.

- Royal Society of Chemistry. (2025). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm.

- Neuland Labs.

- Zhanghua. (2024).

- BOC Sciences.

- Royal Society of Chemistry. Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition. CrystEngComm.

- University of Rochester.

- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.

- University of Rochester, Department of Chemistry.

- PubChem. 2-Bromo-3-chloroaniline.

- Quora. (2018).

- ChemicalBook. 885266-98-8(2-Chloro-4-bromo-6-trifluoromethoxyaniline) Product Description.

- ChemicalBook. 147-82-0(2,4,6-Tribromoaniline) Product Description.

- Sigma-Aldrich. 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. brainly.com [brainly.com]

- 10. scispace.com [scispace.com]

- 11. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]

- 12. krc.cecri.res.in [krc.cecri.res.in]

- 13. researchgate.net [researchgate.net]

- 14. umpir.ump.edu.my [umpir.ump.edu.my]

- 15. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]

- 16. crystalpharmatech.com [crystalpharmatech.com]

- 18. Why Polymorphism is Key in Drug Development! [pharmacores.com]

- 19. mt.com [mt.com]

- 20. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. unifr.ch [unifr.ch]

Technical Support Center: Navigating the Thermal Instability of Poly-halogenated Anilines

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in safely and effectively handling the thermal instability of poly-halogenated anilines. These compounds are invaluable synthetic intermediates, yet their propensity for unexpected decomposition poses significant challenges. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Troubleshooting Guide: Addressing Common in-Lab Challenges

This section addresses specific issues you may encounter during your experiments, providing direct, actionable solutions in a question-and-answer format.

Question 1: My reaction involving a poly-halogenated aniline is turning dark brown/black, and the yield of my desired product is low. What is happening and how can I fix it?

Answer: